molecular formula C8H13NO3 B12936154 2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid

2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B12936154
M. Wt: 171.19 g/mol
InChI Key: SQLVZXBRBDOHDE-UHFFFAOYSA-N
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Description

2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid is a spirocyclic compound with the molecular formula C8H13NO3. This compound is characterized by its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of both an amino group and a carboxylic acid group makes it a versatile building block in organic synthesis and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the amino and carboxylic acid functional groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the amino and carboxylic acid groups .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. Molecular targets and pathways involved would vary based on the specific biological system being studied .

Comparison with Similar Compounds

  • 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid
  • 5-Oxaspiro[3.4]octane-7-carboxylic acid

Comparison: 2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the spirocyclic core. This dual functionality allows for a wider range of chemical modifications and applications compared to similar compounds that may lack one of these functional groups .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-amino-5-oxaspiro[3.4]octane-8-carboxylic acid

InChI

InChI=1S/C8H13NO3/c9-5-3-8(4-5)6(7(10)11)1-2-12-8/h5-6H,1-4,9H2,(H,10,11)

InChI Key

SQLVZXBRBDOHDE-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1C(=O)O)CC(C2)N

Origin of Product

United States

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